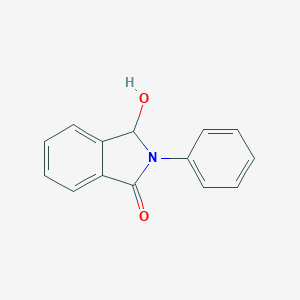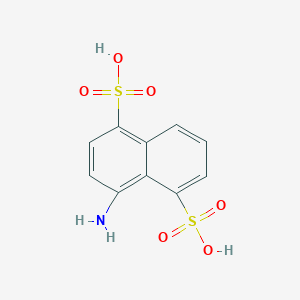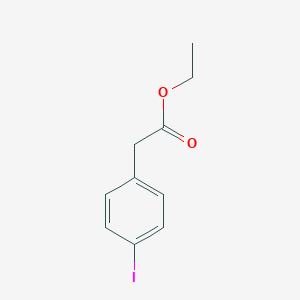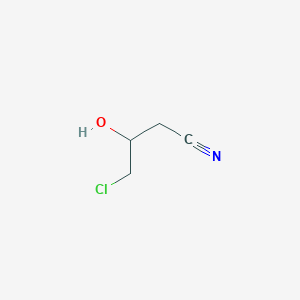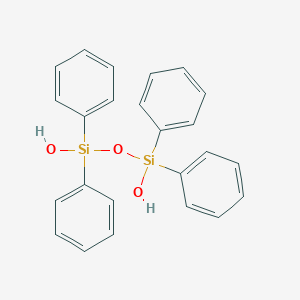
1,1,3,3-Tetraphenyl-1,3-disiloxanediol
Descripción general
Descripción
The compound 1,1,3,3-Tetraphenyl-1,3-disiloxanediol is a siloxane-based molecule that is structurally characterized by the presence of two silicon atoms connected by an oxygen atom (Si-O-Si), with each silicon atom also bonded to two phenyl groups and a hydroxyl group (OH). This structure is a subset of the broader class of siloxanes, which are known for their diverse applications and properties, particularly in materials science and organic synthesis .
Synthesis Analysis
The synthesis of siloxane compounds, including those similar to 1,1,3,3-Tetraphenyl-1,3-disiloxanediol, often involves hydrolysis and condensation reactions. For instance, the hydrolysis of spirotitanasiloxane leads to the formation of octaphenyltetrasiloxane diol in high yield . Similarly, the reaction of diisocyanatodisiloxanes and tetrachlorodisiloxane through hydrolysis results in disiloxane diols and tetraols . These methods highlight the importance of hydrolysis in the synthesis of siloxane-based compounds.
Molecular Structure Analysis
The molecular structure of siloxane compounds is often determined using X-ray crystallography. For example, the structures of certain cycloborasiloxanes were determined to contain planar Si-O-B rings . Additionally, the central Si-O-Si angle in some siloxane compounds has been found to be 180°, indicating a linear configuration at the oxygen bridge . The presence of phenyl groups attached to silicon atoms can influence the overall molecular geometry and packing in the crystal lattice .
Chemical Reactions Analysis
Siloxane compounds can undergo various chemical reactions. For instance, the reaction of 1,1,3,3-tetraphenyl-1,3-disiloxanediol with organotin hydroxides leads to the formation of organotin derivatives . The reactivity of siloxanes with different reagents can lead to a wide range of products, showcasing the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
Siloxanes exhibit unique physical and chemical properties due to their molecular structure. They are generally known for their thermal stability, which allows them to be sublimed without decomposition . The presence of phenyl groups and hydroxyl groups can also influence the solubility and potential for hydrogen bonding, which is crucial for the formation of supramolecular structures . The physico-chemical properties of siloxanes can be tailored by modifying the substituents on the silicon atoms, leading to materials with specific desired characteristics .
Aplicaciones Científicas De Investigación
1. Aggregation-Induced Emission Characteristics
- Application Summary: Tetraphenyl-1,3-butadiene derivatives can be used to probe weak interactions at the molecular level due to their conformational sensitivity . They show aggregation-induced emission (AIE) characteristics and sensitive conformational properties, where the emission wavelengths can be changed in different states .
- Methods of Application: The molecules were synthesized and studied with respect to their synthesis, structural characterization, and potential application . The emission wavelengths could be changed in different states, demonstrating their conformational sensitivity .
- Results or Outcomes: The potential application for monitoring the interactions among polyelectrolyte complexes and metal ions was explored. The results showed that these molecules could be used for sensitively probing some weak interactions by changing the emission wavelengths due to their conformation-sensitive properties .
2. Anisotropic Optical Functions
- Application Summary: 1,1,4,4-tetraphenyl-1,3-butadiene is of interest for blue emitting devices and for fundamental studies on intermolecular interactions, excited states, and vibronic coupling .
- Methods of Application: The material was grown by the floating-drop technique . Polarized UV-visible spectra were reported, and the origin of the optical bands was resolved .
- Results or Outcomes: The full material dielectric tensor was provided, as deduced from generalized spectroscopic ellipsometry . Some typical features of the optical spectra were also demonstrated to be very sensitive to the presence of misaligned domains .
3. Silylating Reagent
- Application Summary: 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is a silylating reagent, used for the hydrophobization of glass or silica surfaces .
- Methods of Application: The compound is applied to the surface of glass or silica to increase its hydrophobicity .
- Results or Outcomes: The treated surfaces become more hydrophobic, which can be beneficial in various applications .
4. Functionalization of Alkenes
- Application Summary: Tetraphenyl-1,3-butadiene derivatives can be used for the functionalization of alkenes and other reactions under mild conditions .
- Methods of Application: The molecules are usually prepared in situ and can be used for the functionalization of alkenes .
- Results or Outcomes: The functionalization of alkenes can lead to a variety of useful organic compounds .
5. Hydrophobization of Surfaces
- Application Summary: 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is used for the hydrophobization of glass or silica surfaces .
- Methods of Application: The compound is applied to the surface of glass or silica to increase its hydrophobicity .
- Results or Outcomes: The treated surfaces become more hydrophobic, which can be beneficial in various applications .
6. Synthesis of Metal Organic Frameworks
- Application Summary: [1,1′:4′,1″]Terphenyl- 3,3″,5,5″-tetracarboxylic acid (H4TPTC) is used as a linker for the synthesis of NOTT-101 metal organic frameworks (MOFs) .
- Methods of Application: H4TPTC is used in the synthesis process of MOFs .
- Results or Outcomes: The resulting MOFs can have various applications in gas storage, catalysis, and more .
Propiedades
IUPAC Name |
hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZTUAOLAYIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333751 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
CAS RN |
1104-93-4 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



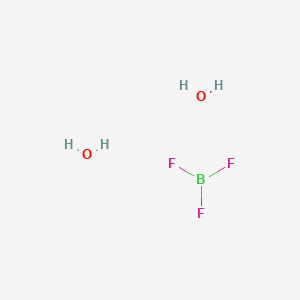
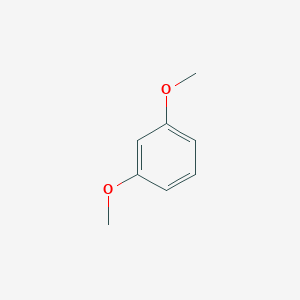
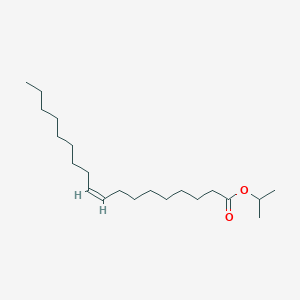
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
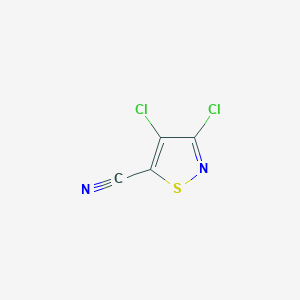
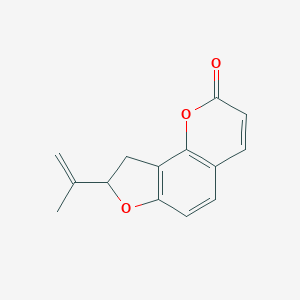
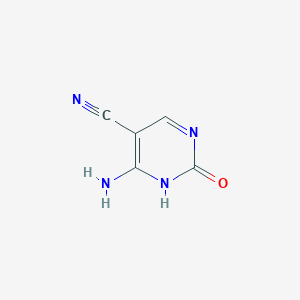
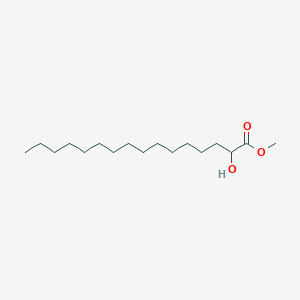
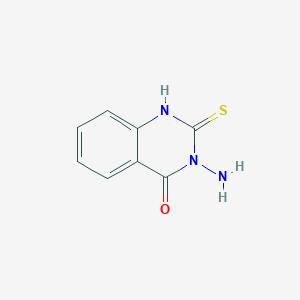
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
